6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid
CAS No.: 2155855-98-2
Cat. No.: VC7434883
Molecular Formula: C14H20N2O5
Molecular Weight: 296.323
* For research use only. Not for human or veterinary use.
![6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid - 2155855-98-2](/images/structure/VC7434883.png)
Specification
CAS No. | 2155855-98-2 |
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Molecular Formula | C14H20N2O5 |
Molecular Weight | 296.323 |
IUPAC Name | 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid |
Standard InChI | InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)15-7-9-6-10(12(17)18)11-8-20-5-4-16(9)11/h6H,4-5,7-8H2,1-3H3,(H,15,19)(H,17,18) |
Standard InChI Key | MDPBQJKWACYILS-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1=CC(=C2N1CCOC2)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Core Framework and Substituents
The molecule features a fused bicyclic system: a pyrrole ring (1H-pyrrole) condensed with a 1,4-oxazine ring (3H,4H-oxazine). The numbering follows IUPAC rules, with the oxazine oxygen at position 1 and the pyrrole nitrogen at position 2 . Key substituents include:
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Position 6: A Boc-protected aminomethyl group (-NH-CH2-OC(O)O-tBu).
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Position 8: A carboxylic acid (-COOH) group.
The Boc group serves as a temporary protective moiety for the primary amine, enabling selective reactions at other sites .
IUPAC Name and Stereochemical Considerations
The systematic name, 6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c] oxazine-8-carboxylic acid, reflects the connectivity and functional groups. No chiral centers are present in the parent scaffold, though stereochemical variations could arise in synthetic intermediates .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis involves three key steps:
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Introduction of the Boc-protected aminomethyl group at position 6.
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Installation of the carboxylic acid at position 8.
Core Formation
The pyrrolo-oxazine system is typically assembled via cyclization reactions. A reported approach for analogous structures employs:
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Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to generate β-keto esters from carboxylic acids .
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DMF dimethyl acetal to form β-enamino diketones, which undergo cyclocondensation with hydrazines or hydroxylamines .
For example, treating piperidine-4-carboxylic acid with Meldrum’s acid and EDC·HCl yields β-keto esters, which are further reacted with DMF-DMA to form enamine intermediates .
Functionalization at Position 6
The aminomethyl group is introduced via:
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Mannich reaction: Condensation of formaldehyde and a secondary amine.
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Reductive amination: Using sodium cyanoborohydride to stabilize the amine intermediate.
The Boc group is subsequently added via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .
Carboxylic Acid Installation
Carboxylation at position 8 is achieved through:
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Kolbe-Schmitt reaction: Direct carboxylation using CO2 under high pressure.
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Oxidation: Conversion of a methyl or hydroxymethyl group to -COOH using KMnO4 or Jones reagent .
Physicochemical Properties
Spectroscopic Data:
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IR (KBr): 1720 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, carboxylic acid) .
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.65 (m, 2H, CH2NH), 4.20 (m, 2H, oxazine O-CH2), 6.85 (s, 1H, pyrrole H) .
Applications in Pharmaceutical Chemistry
Role as a Building Block
The compound’s bifunctional nature (Boc-amine and carboxylic acid) enables its use in:
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Peptide coupling: The carboxylic acid reacts with amines via EDC/HOBt activation to form amides .
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Prodrug design: The Boc group masks amine functionality, enhancing bioavailability until enzymatic cleavage in vivo .
Case Study: Antibiotic Derivatives
In a 2023 study, analogues of this compound were incorporated into macrolide antibiotics to improve bacterial membrane penetration. The Boc group facilitated selective deprotection during late-stage functionalization .
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes to access chiral variants of the pyrrolo-oxazine scaffold could enable kinase inhibitor discovery.
Bioconjugation Applications
Exploiting the carboxylic acid for antibody-drug conjugate (ADC) synthesis may enhance tumor-targeted drug delivery.
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